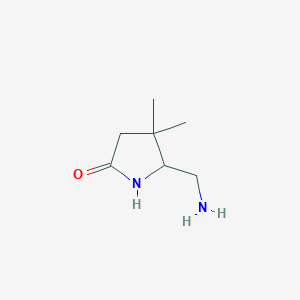

5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one

Description

Properties

IUPAC Name |

5-(aminomethyl)-4,4-dimethylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-7(2)3-6(10)9-5(7)4-8/h5H,3-4,8H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEGWUKOJZZHAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one. As a functionalized derivative of the pyrrolidinone scaffold, a privileged structure in medicinal chemistry, this compound holds significant potential as a versatile building block for drug discovery and development.[1][2][3][4] This document details the compound's fundamental physicochemical properties, proposes a robust, multi-step synthetic pathway, outlines a rigorous analytical validation workflow, and explores its potential applications in therapeutic research. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage sp³-rich, functionalized scaffolds for the creation of next-generation therapeutics.

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone (or γ-lactam) ring system is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[2] Its prevalence stems from a combination of favorable properties:

-

Three-Dimensionality: The non-planar, sp³-hybridized nature of the saturated ring allows for the exploration of chemical space in three dimensions, often leading to improved target affinity and selectivity compared to flat, aromatic systems.[1][5]

-

Pharmacokinetic Profile: The lactam moiety can act as both a hydrogen bond donor and acceptor, contributing to aqueous solubility and other desirable physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

-

Synthetic Tractability: The pyrrolidinone core is amenable to a wide range of chemical modifications at multiple positions, allowing for the fine-tuning of biological activity and properties.[6]

The target molecule, This compound , incorporates several key features onto this established scaffold. The primary amine at the C5 position provides a crucial handle for conjugation, salt formation, or direct interaction with biological targets. The gem-dimethyl group at the C4 position introduces steric bulk and lipophilicity while locking the conformation of that part of the ring, which can be critical for optimizing ligand-receptor interactions. This unique combination of functional groups makes it a promising and hitherto unexplored building block for generating novel chemical libraries.

Physicochemical Properties and Characterization

As of the date of this publication, this compound is not a commercially cataloged compound, and thus, experimental data is not available. The following properties have been calculated and predicted based on its chemical structure.

Molecular Formula and Weight

The structure of this compound consists of a pyrrolidin-2-one core, two methyl groups at the C4 position, and an aminomethyl group at the C5 position.

-

Base (Pyrrolidin-2-one): C₄H₇NO

-

Addition of gem-dimethyl at C4: Replaces 2H with 2x(CH₃) -> + C₂H₄

-

Addition of aminomethyl at C5: Replaces 1H with CH₂NH₂ -> + CH₃N

-

Total Formula: C₇H₁₄N₂O

Based on this formula, the molecular weights are calculated as:

| Property | Value |

| Molecular Formula | C₇H₁₄N₂O |

| Average Molecular Weight | 142.20 g/mol |

| Monoisotopic Mass | 142.11061 g/mol |

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

CAS Number: Not assigned

-

SMILES: CC1(C)CC(CN)NC1=O

-

InChI Key: (Predicted) A derivative of the InChIKey for 5-(aminomethyl)pyrrolidin-2-one (GFOAHABINHRDKL-UHFFFAOYSA-N).[7]

Proposed Synthesis and Purification

A robust synthetic route to the target compound can be envisioned by constructing the core lactam and then introducing the aminomethyl functionality. The following multi-step protocol is proposed, leveraging established chemical transformations.

Retrosynthetic Analysis

The primary amine of the target molecule can be derived from the reduction of a corresponding azide, which is a stable and reliable precursor. The azide can be installed via nucleophilic substitution of a tosylate or halide, which in turn comes from a C5-hydroxymethyl intermediate. This key intermediate, 5-(hydroxymethyl)-4,4-dimethylpyrrolidin-2-one, can be synthesized via the cyclization of an appropriate acyclic precursor.

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl 2-acetyl-3,3-dimethylsuccinate This step creates the carbon backbone with the required gem-dimethyl group.

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

-

To the resulting sodium ethoxide solution, add diethyl acetylsuccinate (1.0 eq) dropwise at room temperature.

-

Add methyl iodide (2.5 eq) dropwise. The reaction is exothermic; maintain the temperature below 40°C.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture, filter off the sodium iodide precipitate, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield the dialkylated ester.

Step 2: Synthesis of 4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid This step involves a reductive amination and cyclization to form the lactam ring.

-

Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol and aqueous ammonia.

-

Add Raney Nickel catalyst (approx. 5-10% by weight).

-

Hydrogenate the mixture in a Parr shaker or similar hydrogenation apparatus at 50-100 psi H₂ pressure at 50°C for 12-18 hours.

-

Carefully filter the catalyst through a pad of Celite and wash with ethanol.

-

Concentrate the filtrate. The resulting intermediate will undergo spontaneous cyclization upon heating.

-

Saponify the ester by refluxing with aqueous NaOH (2.0 eq) for 2-4 hours.

-

Cool the solution to 0°C and acidify with concentrated HCl to pH 2-3 to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of 5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one This involves the selective reduction of the carboxylic acid.

-

Suspend the acid from Step 2 (1.0 eq) in dry THF under an inert atmosphere.

-

Add Borane-THF complex (BH₃·THF, 1.0 M solution in THF, 1.5 eq) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 8-12 hours.

-

Quench the reaction carefully by the slow addition of methanol at 0°C.

-

Concentrate the mixture under reduced pressure and purify by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the alcohol.

Step 4: Synthesis of 5-(Azidomethyl)-4,4-dimethylpyrrolidin-2-one This two-part step converts the alcohol into the key azide intermediate.

-

Tosylation: Dissolve the alcohol from Step 3 (1.0 eq) in dry pyridine or dichloromethane with triethylamine (1.5 eq) at 0°C. Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Stir at 0°C for 1 hour and then at room temperature overnight. Work up by washing with dilute HCl and brine, dry the organic layer over Na₂SO₄, and concentrate. The crude tosylate is often used directly in the next step.

-

Azide Substitution: Dissolve the crude tosylate in DMF and add sodium azide (NaN₃, 2.0-3.0 eq). Heat the mixture to 60-80°C and stir for 6-12 hours. Cool, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography. This reaction is a known method for converting hydroxymethyl groups to azidomethyl groups.[8]

Step 5: Synthesis of this compound The final reduction step to yield the target compound.

-

Dissolve the azide from Step 4 (1.0 eq) in methanol or ethyl acetate.

-

Add Palladium on carbon (10% Pd/C, 5-10 mol%).

-

Hydrogenate the mixture using a balloon filled with H₂ or in a Parr apparatus at low pressure (1-3 atm) for 4-8 hours. The reaction can be monitored by TLC or by the cessation of H₂ uptake.

-

Filter the catalyst through Celite, wash the pad with the solvent, and concentrate the filtrate under reduced pressure to yield the final product. The catalytic hydrogenation of azides is a standard and high-yielding method for amine synthesis.[8]

Analytical Validation Workflow

Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a self-validating system where orthogonal methods corroborate the result.

Caption: A self-validating analytical workflow for quality control.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | δ (ppm): ~0.9-1.2 (singlet, 6H, gem-dimethyl); ~1.8-2.5 (multiplet, 2H, C3-H₂); ~2.8-3.3 (multiplet, 2H, C5-CH₂-NH₂); ~3.5-3.9 (multiplet, 1H, C5-H); ~7.5-8.0 (broad singlet, 1H, lactam N-H). The primary amine protons (NH₂) would likely appear as a broad singlet that could be exchanged with D₂O. |

| ¹³C NMR | δ (ppm): ~25-30 (2xCH₃); ~35-40 (C4, quaternary); ~40-45 (C3); ~45-50 (C5-CH₂-NH₂); ~55-60 (C5); ~175-180 (C2, lactam C=O). These predictions are based on typical chemical shift ranges for similar functional groups.[9][10][11] |

| FT-IR | ν (cm⁻¹): ~3300-3400 (N-H stretch, primary amine); ~3200 (N-H stretch, lactam); ~2850-2960 (C-H stretch, alkyl); ~1680 (C=O stretch, lactam). |

| HRMS (ESI+) | [M+H]⁺: Calculated for C₇H₁₅N₂O⁺: 143.1184. The observation of this ion at high resolution would confirm the molecular formula. |

Applications in Research and Drug Development

The pyrrolidinone scaffold is a validated starting point for developing drugs targeting a wide range of diseases.[4] The unique substitution pattern of this compound makes it an attractive building block for several therapeutic areas:

-

CNS Disorders: Many CNS-active compounds feature a pyrrolidinone core. The primary amine of the title compound can be functionalized to interact with key residues in receptors or enzymes implicated in neurological diseases.

-

Oncology: Pyrrolidinone derivatives have been explored as anticancer agents.[5] The aminomethyl group can be used to attach cytotoxic payloads or targeting moieties.

-

Infectious Diseases: The scaffold is present in various antibacterial and antiviral agents. Libraries based on this compound could be screened to identify new leads against resistant pathogens.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it serves as an excellent starting fragment. The gem-dimethyl group provides a defined steric vector, while the amine offers a point for fragment evolution and linking.

Safety and Handling

While no specific safety data exists for this compound, it should be handled with the standard precautions for novel laboratory chemicals.

-

Hazard Class: Based on the primary amine and lactam functionalities, the compound may be corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound represents a valuable, albeit underexplored, building block for medicinal chemistry. Its design combines the proven utility of the pyrrolidinone scaffold with functional handles that permit diverse chemical modifications. This guide provides the foundational knowledge—from molecular properties and a plausible synthetic route to analytical validation and potential applications—to empower researchers to synthesize and utilize this compound in their drug discovery programs. The methodologies outlined herein are based on established and reliable chemical principles, offering a high probability of success for the synthesis and characterization of this promising new molecule.

References

-

D'hooghe, M., & De Kimpe, N. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

SpectraBase. (n.d.). 4,4-Dimethyl-2-pyrrolidinone. SpectraBase. [Link]

-

Organic Chemistry Portal. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Organic Chemistry Portal. [Link]

-

UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. [Link]

-

ResearchGate. (n.d.). Generalized biosynthetic pathways of pyrrolidine-2-one type natural... ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. PMC. [Link]

-

PubChem. (n.d.). 5-(Aminomethyl)pyrrolidin-2-one. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

-

ResearchGate. (1986). Studies on pyrrolidinones. A convenient synthesis of 5-cyano-2-pyrrolidinone derivatives. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ in ppm) for compounds 4a-g. ResearchGate. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

PubMed. (2006). Design and synthesis of orally active pyrrolidin-2-one-based factor Xa inhibitors. PubMed. [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

ResearchGate. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]

-

PubMed. (n.d.). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. PubMed. [Link]

-

PubMed Central. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central. [Link]

- Google Patents. (n.d.). Process for the preparation of 2-aminomethyl-pyrrolidine.

-

LookChem. (n.d.). Cas 31605-88-6,1-(pyrrolidin-1-yl)prop-2-en-1-one. LookChem. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. compoundchem.com [compoundchem.com]

Methodological & Application

Synthetic Strategies for the Preparation of 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one: A Detailed Guide for Researchers

Introduction: 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of therapeutic agents. Its constrained pyrrolidinone scaffold, coupled with a reactive primary amine, makes it an attractive synthon for introducing specific pharmacophoric features. This document provides a comprehensive overview of viable synthetic routes to this valuable intermediate, complete with detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies.

Route 1: Catalytic Reduction of a Nitrile Precursor

This approach is one of the most direct and widely employed methods for the synthesis of primary amines. It proceeds via a two-step sequence involving the initial synthesis of the key intermediate, 4,4-dimethyl-5-oxopyrrolidine-2-carbonitrile, followed by its catalytic hydrogenation to the target aminomethyl compound.

Step 1: Synthesis of 4,4-Dimethyl-5-oxopyrrolidine-2-carbonitrile

The synthesis of the nitrile precursor can be achieved through various methods. One convenient approach involves the dehydration of the corresponding amide, pyroglutamide. While the direct synthesis of the 4,4-dimethyl substituted cyanopyrrolidinone is not extensively detailed in readily available literature, a general procedure for the synthesis of 5-cyano-2-pyrrolidinone derivatives from pyroglutamide can be adapted.[1] This involves the reaction with a dehydrating agent, such as trimethylchlorosilane and zinc chloride as a catalyst, to afford the N-trimethylsilyl protected nitrile, which can be subsequently deprotected.

Conceptual Reaction Scheme:

Starting Material: A suitable precursor to 4,4-dimethylpyroglutamide. Key Transformation: Dehydration of the amide to the nitrile.

Step 2: Catalytic Hydrogenation of 4,4-Dimethyl-5-oxopyrrolidine-2-carbonitrile

The reduction of the nitrile group to a primary amine is a well-established transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose. Various catalysts can be employed, with Raney Nickel and Palladium on carbon being common choices. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol or ethanol.

Protocol 1: Catalytic Hydrogenation using Raney Nickel

-

Reaction Setup: In a high-pressure hydrogenation vessel, suspend 4,4-dimethyl-5-oxopyrrolidine-2-carbonitrile (1.0 eq) in anhydrous methanol.

-

Catalyst Addition: Carefully add a slurry of Raney Nickel (approximately 10-20% by weight of the nitrile) in methanol to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas (3-4 times). Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by crystallization or chromatography if necessary.

Rationale for Experimental Choices:

-

Raney Nickel: This catalyst is highly active for the reduction of nitriles and is often preferred for its effectiveness and relatively lower cost compared to precious metal catalysts.

-

Methanol: It is a good solvent for both the starting material and the product, and it is compatible with the hydrogenation conditions.

-

Hydrogen Pressure: Higher pressures generally lead to faster reaction rates. The optimal pressure may need to be determined empirically for a specific scale.

Data Summary Table:

| Parameter | Value/Range |

| Starting Material | 4,4-dimethyl-5-oxopyrrolidine-2-carbonitrile |

| Catalyst | Raney Nickel |

| Solvent | Methanol |

| Hydrogen Pressure | 50-100 psi |

| Temperature | Room Temperature to 50 °C |

| Typical Yield | 80-95% |

Workflow Diagram:

Caption: Synthetic route via nitrile reduction.

Route 2: Reductive Amination of an Aldehyde Precursor

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[2][3][4][5][6] This route involves the initial preparation of 4,4-dimethyl-5-oxopyrrolidine-2-carbaldehyde, followed by its reaction with ammonia and a reducing agent.

Step 1: Synthesis of 4,4-Dimethyl-5-oxopyrrolidine-2-carbaldehyde

The synthesis of the aldehyde precursor can be achieved by the controlled oxidation of the corresponding primary alcohol, 5-(hydroxymethyl)-4,4-dimethylpyrrolidin-2-one. A variety of mild oxidizing agents can be employed, such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Conceptual Reaction Scheme:

Starting Material: 5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one. Key Transformation: Oxidation of the primary alcohol to the aldehyde.

Step 2: Reductive Amination with Ammonia

The aldehyde is then reacted with a source of ammonia, typically aqueous or methanolic ammonia, to form an intermediate imine in situ. This imine is then reduced to the primary amine using a suitable reducing agent. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for this transformation as they are selective for the reduction of the iminium ion over the starting aldehyde.[2] Alternatively, catalytic hydrogenation can also be employed.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

-

Reaction Setup: Dissolve 4,4-dimethyl-5-oxopyrrolidine-2-carbaldehyde (1.0 eq) in methanol.

-

Ammonia Addition: Add an excess of aqueous or methanolic ammonia to the solution. Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for imine formation.

-

pH Adjustment: Adjust the pH of the reaction mixture to approximately 6-7 by the dropwise addition of a suitable acid (e.g., acetic acid). This is crucial for the efficient formation of the iminium ion.

-

Reducing Agent Addition: In a separate flask, dissolve sodium cyanoborohydride (NaBH3CN) (1.5-2.0 eq) in a small amount of methanol. Add this solution dropwise to the reaction mixture, maintaining the temperature below 25 °C.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of an acid (e.g., dilute HCl) until gas evolution ceases. Basify the mixture with a strong base (e.g., NaOH) to a pH of >10.

-

Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by chromatography.

Rationale for Experimental Choices:

-

Sodium Cyanoborohydride: This reducing agent is particularly effective for reductive amination because it selectively reduces the iminium ion intermediate in the presence of the starting aldehyde.[2]

-

pH Control: Maintaining a slightly acidic pH (6-7) is critical to facilitate the formation of the iminium ion, which is more electrophilic and readily reduced than the imine.

-

Ammonia Excess: Using an excess of ammonia drives the equilibrium towards the formation of the imine.

Data Summary Table:

| Parameter | Value/Range |

| Starting Material | 4,4-dimethyl-5-oxopyrrolidine-2-carbaldehyde |

| Amine Source | Aqueous or Methanolic Ammonia |

| Reducing Agent | Sodium Cyanoborohydride |

| Solvent | Methanol |

| pH | 6-7 |

| Temperature | Room Temperature |

| Typical Yield | 60-80% |

Workflow Diagram:

Caption: Synthetic route via reductive amination.

Route 3: Reduction of an Azide Precursor

This route offers an alternative to the direct amination methods and can be particularly useful if the corresponding alcohol or halide precursor is readily available. It involves the synthesis of 5-(azidomethyl)-4,4-dimethylpyrrolidin-2-one, followed by its reduction to the primary amine.

Step 1: Synthesis of 5-(Azidomethyl)-4,4-dimethylpyrrolidin-2-one

The azide intermediate can be prepared from 5-(hydroxymethyl)-4,4-dimethylpyrrolidin-2-one by first converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with sodium azide. Alternatively, direct conversion of the alcohol to the azide can be achieved using reagents like diphenylphosphoryl azide (DPPA).

Conceptual Reaction Scheme:

Starting Material: 5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one. Key Transformation: Conversion of the hydroxyl group to an azide group.

Step 2: Reduction of the Azide

The reduction of the azide to the amine can be accomplished through several methods. Catalytic hydrogenation over palladium on carbon is a very clean and efficient method. Alternatively, Staudinger reduction using triphenylphosphine followed by hydrolysis provides a mild, non-hydrogenation-based approach.

Protocol 3: Staudinger Reduction of the Azide

-

Reaction Setup: Dissolve 5-(azidomethyl)-4,4-dimethylpyrrolidin-2-one (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Reagent Addition: Add triphenylphosphine (1.1-1.2 eq) portion-wise to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by the disappearance of the azide stretch in the IR spectrum (around 2100 cm⁻¹) or by TLC.

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure.

-

Isolation: The resulting aqueous solution contains the amine product and triphenylphosphine oxide. The product can be isolated by extraction with an organic solvent after adjusting the pH, followed by purification by chromatography to remove the phosphine oxide byproduct.

Rationale for Experimental Choices:

-

Staudinger Reduction: This method is advantageous when other reducible functional groups are present in the molecule that might not be compatible with catalytic hydrogenation.

-

Triphenylphosphine: A common and effective reagent for the Staudinger reduction.

-

THF/Water: This solvent system is suitable for both the starting azide and the reagents, and the water is necessary for the hydrolysis of the intermediate phosphazide to the amine.

Data Summary Table:

| Parameter | Value/Range |

| Starting Material | 5-(azidomethyl)-4,4-dimethylpyrrolidin-2-one |

| Reducing Agent | Triphenylphosphine |

| Solvent | THF/Water |

| Temperature | Room Temperature |

| Typical Yield | 75-90% |

Workflow Diagram:

Caption: Synthetic route via azide reduction.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Nitrile Reduction | Route 2: Reductive Amination | Route 3: Azide Reduction |

| Overall Yield | Generally high | Moderate to good | Good to high |

| Number of Steps | Typically 2-3 from a common precursor | Typically 2-3 from a common precursor | Typically 2-3 from a common precursor |

| Reagent Toxicity | Use of cyanide in nitrile synthesis can be a concern. | NaBH3CN is toxic; alternatives like NaBH(OAc)3 exist. | Azides are potentially explosive and should be handled with care. |

| Scalability | Catalytic hydrogenation is highly scalable. | Reductive amination is generally scalable. | Azide synthesis and reduction are scalable with appropriate safety precautions. |

| Key Precursor | 4,4-dimethyl-5-oxopyrrolidine-2-carbonitrile | 4,4-dimethyl-5-oxopyrrolidine-2-carbaldehyde | 5-(Azidomethyl)-4,4-dimethylpyrrolidin-2-one |

| Advantages | High yields in the reduction step; clean reaction. | Versatile method applicable to a wide range of substrates. | Mild reduction conditions are possible (Staudinger). |

| Disadvantages | Synthesis of the nitrile precursor can be challenging. | Requires careful pH control; potential for side reactions. | Azide intermediates require careful handling. |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic strategies. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities and safety considerations. The catalytic reduction of the corresponding nitrile precursor generally offers a high-yielding and clean final step. Reductive amination of the aldehyde provides a versatile alternative, while the azide reduction route can be advantageous when mild, non-hydrogenation conditions are required. Each of these routes provides a reliable pathway to this important building block for drug discovery and development.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

-

Supporting Information 1. (n.d.). Retrieved February 15, 2026, from [Link]

- Caddick, S., Judd, D. B., Lewis, A. K. de K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417–5423.

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

El-Sayed, N. A., et al. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PMC. Retrieved February 15, 2026, from [Link]

- Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127.

-

Reductive Amination. (2026, February 2). Wordpress. Retrieved February 15, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions. Retrieved February 15, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

- Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (n.d.). Google Patents.

-

Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013). PubMed. Retrieved February 15, 2026, from [Link]

-

Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. (2018). PubMed. Retrieved February 15, 2026, from [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PMC. Retrieved February 15, 2026, from [Link]

-

Direct Synthesis of 2-Formylpyrrolidines, 2-Pyrrolidinones and 2-Dihydrofuranones via Aerobic Copper-Catalyzed Aminooxygenation and Dioxygenation of 4-Pentenylsulfonamides and 4-Pentenylalcohols. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Cobalt-catalysed desymmetrization of malononitriles via enantioselective borohydride reduction. (2024). PubMed. Retrieved February 15, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Semantic Scholar. Retrieved February 15, 2026, from [Link]

-

A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

- Rigo, B., et al. (1986). Studies on pyrrolidinones. A convenient synthesis of 5-cyano-2-pyrrolidinone derivatives. Journal of Heterocyclic Chemistry, 23(1), 183-184.

-

Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Note: Optimized Reductive Amination Strategies for 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one

Introduction & Structural Context[1][2][3][4][5][6][7][8]

The molecule 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one represents a high-value pharmacophore often utilized in the synthesis of peptidomimetics, kinase inhibitors, and CNS-active agents (analogous to the racetam family).

The "Gem-Dimethyl" Advantage

The inclusion of the 4,4-dimethyl group is not merely structural; it exploits the Thorpe-Ingold Effect (Gem-Dimethyl Effect).[1][2] This substitution restricts the conformational flexibility of the pyrrolidinone ring, pre-organizing the attached 5-aminomethyl arm into bioactive conformations. However, this same steric bulk can complicate synthetic transformations if not properly managed.

Why Reductive Amination? Direct alkylation of the primary amine (using alkyl halides) often leads to over-alkylation (tertiary amines/quaternary salts). Reductive amination is the preferred route as it allows for the controlled, stoichiometric formation of secondary amines, preserving the integrity of the lactam ring.

Mechanistic Principles

The reaction proceeds through a two-step sequence, often performed in a single pot (Direct Reductive Amination).[3]

-

Imine Formation: The primary amine of the pyrrolidinone attacks the carbonyl carbon of the aldehyde/ketone to form a hemiaminal, which dehydrates to an imine (or iminium ion).

-

Reduction: A hydride donor selectively reduces the C=N bond to a C-N single bond.

Critical Consideration for this Substrate:

The 4,4-dimethyl group is located at the

Mechanism Visualization

Figure 1: General mechanistic flow of reductive amination.[3] The stability of the Imine intermediate is the rate-determining factor for the choice of reducing agent.

Experimental Protocols

Two methods are detailed below. Method A is the industry standard (Abdel-Magid) and is recommended for most aldehydes. Method B (Borch) is reserved for ketones or unreactive substrates.

Method A: Sodium Triacetoxyborohydride (STAB)

Best for: Aldehydes, acid-sensitive functional groups.

Rationale: STAB is a mild reducing agent. It reduces aldehydes very slowly but reduces imines rapidly. This allows for "direct" reductive amination where the amine, aldehyde, and reductant are mixed simultaneously without forming the imine first.[4]

| Reagent | Equivalents | Role |

| Amine Substrate | 1.0 eq | Nucleophile |

| Aldehyde | 1.1 - 1.2 eq | Electrophile |

| NaBH(OAc)3 | 1.4 - 1.5 eq | Hydride Donor |

| Acetic Acid (AcOH) | 0 - 1.0 eq | Catalyst (Optional)* |

| DCE or THF | [0.1 M] | Solvent |

*Note: AcOH is usually not needed for aldehydes but is required for ketones to promote iminium formation.

Step-by-Step Procedure:

-

Setup: In a dry reaction vial equipped with a stir bar, dissolve This compound (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) or THF.

-

Addition: Add the aldehyde (1.1 equiv). Stir for 5–10 minutes at room temperature.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Monitoring: Seal the vessel and stir at 20–25 °C. Monitor via LC-MS or TLC (stain with Ninhydrin) after 2 hours. Most reactions are complete within 4–16 hours.

-

Quench: Once complete, quench by adding saturated aqueous NaHCO3.

Method B: Sodium Cyanoborohydride (NaBH3CN)

Best for: Ketones, sterically hindered aldehydes, or when Method A fails.

Rationale: NaBH3CN is stable at pH 6–7. It requires an acidic environment to generate the active reducing species.[5] It is toxic (generates HCN) and requires careful handling.

Step-by-Step Procedure:

-

Setup: Dissolve the amine (1.0 equiv) and ketone (1.2–1.5 equiv) in Methanol (MeOH).

-

Catalysis: Add Glacial Acetic Acid (approx. 1–2 drops per mmol of substrate) to adjust pH to ~5–6.

-

Tip: Use wet pH paper to verify acidity.

-

-

Reduction: Add NaBH3CN (1.5 equiv).

-

Reaction: Stir at room temperature. For bulky ketones (due to the gem-dimethyl steric clash), heating to 50 °C may be required.

-

Workup: CAUTION. Quench with aqueous NaOH to ensure pH > 10 (traps cyanide).

Purification & Workup Strategy (The "Polarity Trap")

The presence of the lactam ring and the secondary amine makes the product highly polar and water-soluble. Standard ethyl acetate/water extractions often result in low yields because the product stays in the aqueous phase.

Optimized Workup for Polar Lactams:

-

The "Salting Out" Extraction:

-

Saturate the aqueous quench layer with solid NaCl.

-

Extract using DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) . The alcohol disrupts the hydrogen bonding network, pulling the polar amine into the organic phase.

-

Repeat extraction 3–4 times.

-

-

Solid Phase Extraction (SCX - Strong Cation Exchange):

-

Recommended for high-throughput or small scale.

-

Load the reaction mixture (diluted in MeOH) onto an SCX cartridge.

-

Wash with MeOH (removes non-basic impurities, aldehydes, and borate salts).

-

Elute product with 2M Ammonia in Methanol .

-

Concentrate the filtrate to obtain the free base.

-

Workflow Decision Tree

Figure 2: Decision matrix for reagent selection and workup based on carbonyl type and product polarity.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Reaction (Ketone) | Steric hindrance from 4,4-dimethyl group + bulky ketone. | Switch to Method B. Add molecular sieves (4Å) to force imine formation before adding hydride. Heat to 50°C. |

| Low Yield (Workup) | Product lost to aqueous phase. | Use DCM:IPA (3:1) for extraction or use SCX purification. Do NOT use simple Ether/Water extraction. |

| Dialkylation | Aldehyde is too reactive or excess used. | Ensure slow addition of aldehyde. Use exactly 1.0–1.1 equivalents. Use STAB (Method A) which favors mono-alkylation. |

| Boron Complex | Product "stuck" to boron salts. | Quench with aqueous Potassium Carbonate ( |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

-

Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897–2904.

-

Jung, M. E. , & Piizzi, G. (2005).[6] "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735–1766. (Context for the 4,4-dimethyl stability).

-

Sigma-Aldrich. "Reductive Amination Application Note." (General protocols for STAB and Cyanoborohydride).

Sources

- 1. hpc.pku.edu.cn [hpc.pku.edu.cn]

- 2. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. books.lucp.net [books.lucp.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one

Welcome to the technical support center for the synthesis of 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable pyrrolidinone derivative. Here, we address common challenges, offer detailed troubleshooting advice, and provide validated protocols to enhance yield and purity.

Overview of Synthetic Strategy

The most prevalent and reliable synthetic route to this compound involves a two-step process starting from 4,4-dimethyl-5-oxo-pyrrolidine-2-carbonitrile. This common intermediate is then subjected to a reduction of the nitrile group to afford the target primary amine. The key to a high-yielding synthesis lies in the efficiency and selectivity of this reduction step.

Below is a general workflow for the synthesis:

Caption: General synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, focusing on the critical nitrile reduction step.

Q1: My overall yield is consistently low. What are the most likely causes?

A1: Low yield in this synthesis almost always points to issues in the nitrile reduction step. The primary culprits are incomplete reaction, formation of side products, or loss of product during workup and purification.

Potential Causes & Solutions:

-

Inefficient Reduction: The choice of reducing agent and reaction conditions are paramount.

-

Catalytic Hydrogenation (e.g., Raney® Nickel, Pd/C): This is often the preferred method for its selectivity.[1][2] However, catalyst activity can be a major variable.

-

Catalyst Deactivation: Ensure you are using fresh, active Raney Nickel. Older catalysts can have significantly reduced activity. Raney Nickel is often sold as a slurry and can be pyrophoric if it dries out.[2]

-

Insufficient Hydrogen Pressure: While some reductions can proceed at atmospheric pressure, many nitrile hydrogenations require elevated pressures (e.g., 50 bar) to achieve good conversion.[1]

-

Solvent Choice: The solvent can significantly impact the reaction. Alcohols like ethanol or methanol are commonly used. The presence of ammonia in the solvent is often crucial to suppress the formation of secondary and tertiary amine side products.[3]

-

-

Chemical Reduction (e.g., Lithium Aluminum Hydride - LiAlH₄): LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[4][5]

-

-

Side Product Formation: The primary side products are secondary and tertiary amines, formed by the reaction of the intermediate imine with the product primary amine.

-

Solution: As mentioned, adding ammonia or an ammonium salt to the reaction mixture during catalytic hydrogenation can effectively suppress these side reactions by favoring the hydrolysis of the imine intermediate to the primary amine.[3]

-

-

Product Loss During Workup: The product is a primary amine, which can be basic and water-soluble, especially in its protonated form.

-

pH Adjustment: During aqueous workup, ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent to ensure the amine is in its free base form.

-

Solvent Choice for Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or a mixture of isopropanol/chloroform.

-

Q2: I'm observing multiple spots on my TLC plate after the reduction, even with a new bottle of starting material. What are these impurities?

A2: The most common impurities are the secondary and tertiary amines formed from side reactions.

Visualizing the Side Reaction Pathway:

Caption: Competing reaction pathways during nitrile reduction.

Troubleshooting Strategy:

-

Add an Ammonia Source: The most effective way to prevent this is to add liquid ammonia or an ammonium hydroxide solution to the reaction medium when using catalytic hydrogenation.[3] This shifts the equilibrium away from the condensation reaction that forms secondary amines.

-

Optimize Catalyst: Some catalysts are more selective for primary amine formation. While Raney Nickel is common, cobalt-based catalysts (e.g., Raney Cobalt) have also shown high selectivity.[1]

-

Consider a Different Reducing Agent: If catalytic hydrogenation proves problematic, switching to a chemical reductant like LiAlH₄ can sometimes provide a cleaner reaction profile, as the reaction conditions are typically anhydrous and do not favor the condensation pathway as readily.[8]

Q3: The reduction with LiAlH₄ seems to stall and does not go to completion. What should I check?

A3: An incomplete reaction with LiAlH₄ is usually due to reagent deactivation or insufficient reagent.

Checklist for LiAlH₄ Reductions:

-

Anhydrous Conditions: Re-verify that your solvent (e.g., THF, diethyl ether) is truly anhydrous. Use a freshly opened bottle or distill from a suitable drying agent.

-

Reagent Quality: LiAlH₄ can degrade upon exposure to atmospheric moisture. Use a fresh bottle or titrate an older bottle to determine its active hydride content.

-

Reaction Temperature: While the reaction is often started at 0 °C for safety, it may require refluxing for several hours to drive it to completion.[6] Monitor the reaction by TLC.

-

Workup Procedure: The workup for a LiAlH₄ reaction is critical. A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is standard for safely quenching the excess reagent and precipitating aluminum salts, which can then be filtered off. Improper quenching can lead to the formation of emulsions or complexes that trap the product.

FAQs (Frequently Asked Questions)

Q: Which is the better reducing system: catalytic hydrogenation or LiAlH₄?

A: Both methods are effective, and the "better" choice depends on your lab's capabilities and the scale of the reaction.

| Feature | Catalytic Hydrogenation (Raney Ni/H₂) | Lithium Aluminum Hydride (LiAlH₄) |

| Safety | Requires handling of H₂ gas (flammable) and potentially pyrophoric catalysts.[2] | Highly reactive with water and protic solvents. Requires strictly anhydrous conditions.[9] |

| Selectivity | Generally high selectivity for the primary amine, especially with ammonia addition.[3] | Very strong, less functional group tolerance. Will reduce other groups like esters or amides.[9] |

| Workup | Simple filtration to remove the catalyst. | Requires a careful quenching procedure to manage excess reagent and aluminum salts.[4] |

| Scale-up | More amenable to large-scale industrial processes. | Can be challenging and hazardous to scale up. |

| Equipment | Requires a hydrogenation apparatus capable of handling pressure. | Standard laboratory glassware is sufficient. |

Q: Can I protect the resulting amine with a Boc group in a one-pot procedure?

A: Yes, a one-pot reduction and protection are possible. After the reduction of the nitrile (for example, using Nickel(II) chloride and sodium borohydride), the crude amine can be directly reacted with di-tert-butyl dicarbonate (Boc₂O) to yield the Boc-protected product.[10] This can simplify the purification process, as the Boc-protected amine is often less polar and easier to handle via chromatography.

Q: My starting material, 4,4-dimethyl-5-oxo-pyrrolidine-2-carbonitrile, seems to be of poor quality. How can I purify it?

A: The starting nitrile can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol. Ensure the material is thoroughly dried before use, especially if you are proceeding with a LiAlH₄ reduction.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative example for the reduction of 4,4-dimethyl-5-oxo-pyrrolidine-2-carbonitrile using Raney® Nickel.

Materials:

-

4,4-dimethyl-5-oxo-pyrrolidine-2-carbonitrile

-

Raney® Nickel (50% slurry in water)

-

Anhydrous Ethanol

-

Ammonium Hydroxide (28-30% solution)

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar pressure vessel

-

Celite™

Procedure:

-

Vessel Preparation: To a suitable pressure-rated hydrogenation vessel, add 4,4-dimethyl-5-oxo-pyrrolidine-2-carbonitrile (1.0 eq).

-

Solvent Addition: Add anhydrous ethanol (approx. 10 mL per gram of substrate) and ammonium hydroxide solution (approx. 2 mL per gram of substrate).

-

Catalyst Addition: Under an inert atmosphere (e.g., Argon), carefully add the Raney® Nickel slurry (approx. 10-20% by weight of the substrate). Caution: Do not allow Raney® Nickel to dry, as it can become pyrophoric.[2]

-

Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel 3-5 times with hydrogen gas to remove any air.

-

Reaction: Pressurize the vessel with hydrogen to 50-100 psi. Begin vigorous stirring and heat the reaction to 40-60 °C.

-

Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-12 hours. If possible, a sample can be carefully depressurized, withdrawn, and analyzed by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with an inert gas like Argon or Nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Raney Nickel catalyst. Keep the filter cake wet with solvent at all times to prevent ignition. Wash the filter cake with additional ethanol.

-

Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a mobile phase such as Dichloromethane/Methanol/Ammonium Hydroxide, e.g., 90:9:1) to afford the pure product.

References

-

Aakash Institute. (n.d.). Amine, Nitro compounds, Reduction- by Catalytic Hydrogenation, with Acid & Metal, by Electrolytic Reduction, Practice Problems, FAQs in Chemistry. Retrieved from [Link]

-

Liu, W., & Liu, J. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Retrieved from [Link]

-

(n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Retrieved from [Link]

-

(2018, December 5). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. Retrieved from [Link]

-

(n.d.). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. PMC. Retrieved from [Link]

-

(2018, July 2). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica. Retrieved from [Link]

-

(2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

-

(n.d.). Nickel Carbide Nanoparticle Catalyst for Selective Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

-

(2024, July 18). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. Retrieved from [Link]

-

(n.d.). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Publishing. Retrieved from [Link]

-

(2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Retrieved from [Link]

-

Allen. (n.d.). The reduction of a nitrile by LiAlH_( 4 ) produes :. Retrieved from [Link]

-

(2022, August 30). Only one nitrile reduced to amine with LiAlH4. Reddit. Retrieved from [Link]

-

(2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

-

(2017, December 14). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. Retrieved from [Link]

-

(2018, December 5). Nitrile reduction issues. Reddit. Retrieved from [Link]

-

(2025, August 9). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. ResearchGate. Retrieved from [Link]

-

(n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. Retrieved from [Link]

-

(n.d.). Nitrile to Amine - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

-

(2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction. JoVE. Retrieved from [Link]

-

(2004, July 1). Preface [Hot Topic: β-Lactams: Synthesis, Stereochemistry, Synthons and Biological Evaluation (Guest Editor: Bimal K. Banik)]. Bentham Science Publishers. Retrieved from [Link]

-

(2020, June 7). Synthesis of β-Lactams. Encyclopedia.pub. Retrieved from [Link]

- (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. Google Patents.

-

(n.d.). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. PMC. Retrieved from [Link]

-

(2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. Retrieved from [Link]

-

(n.d.). Lactam synthesis. Retrieved from [Link]

-

(n.d.). Novel and Recent Synthesis and Applications of β-Lactams. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Retrieved from [Link]

-

(n.d.). Studies on pyrrolidinones. A convenient synthesis of 5-cyano-2-pyrrolidinone derivatives. Retrieved from [Link]

-

(2023, September 29). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. MDPI. Retrieved from [Link]

-

(n.d.). An efficient synthesis of substituted prolines by the selective reduction and reductive cyanation of 2-pyrrolidones. OUCI. Retrieved from [Link]

-

(n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry (RSC Publishing). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

(2023, February 14). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI. Retrieved from [Link]

-

(2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. Retrieved from [Link]

-

(2022, November 4). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]

-

(n.d.). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC. Retrieved from [Link]

Sources

- 1. pp.bme.hu [pp.bme.hu]

- 2. m.youtube.com [m.youtube.com]

- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 5. The reduction of a nitrile by LiAlH_( 4 ) produes : [allen.in]

- 6. reddit.com [reddit.com]

- 7. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

Technical Support Center: Crystallization Dynamics of 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one Salts

Status: Operational Role: Senior Application Scientist Topic: Optimization of Salt Crystallization & Isolation Molecule ID: 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one (Gem-dimethyl lactam amine)

Executive Summary

Welcome to the Technical Support Center. You are likely here because the crystallization of This compound is failing. This molecule presents a classic "Janus" problem in process chemistry:

-

The Core: The pyrrolidinone ring is rigid and polar.

-

The Substituents: The gem-dimethyl group adds steric bulk that disrupts packing, while the primary aminomethyl arm is conformationally flexible and highly basic.

The result is a tendency to form metastable oils or hygroscopic gums rather than crystalline solids. This guide moves beyond standard protocols to address the specific thermodynamic and kinetic barriers associated with this scaffold.

Module 1: Critical Troubleshooting (The "Oiling Out" Crisis)

User Question: "My batch turns into a cloudy emulsion (oiling out) upon cooling instead of crystallizing. Adding anti-solvent just makes the oil stickier. How do I recover this?"

Root Cause Analysis

Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs because the amorphous oil phase is thermodynamically more stable than the supersaturated solution but kinetically accessible compared to the crystal lattice. For this specific molecule, the gem-dimethyl group lowers the melting point, making the "metastable zone width" (MSZW) dangerously narrow.

The Rescue Protocol: Temperature Cycling

Do not add more anti-solvent; this exacerbates oiling. Follow this thermodynamic repair loop:

-

Re-dissolution: Heat the mixture back to a clear solution (T > T_clear).

-

Seeding at the Cloud Point: Cool slowly until the first sign of turbidity (the cloud point). Stop cooling immediately.

-

The "Isothermal Hold": Add 0.5 wt% high-quality seed crystals. Hold the temperature constant for 2–4 hours.

-

Why? You must allow the oil droplets to redissolve and transfer mass to the seed crystals (Ostwald Ripening).

-

-

Controlled Cooling: Once a bed of crystals is visible, cool at a rate of 5°C/hour.

Visual Workflow: The Oiling-Out Rescue Loop

Figure 1: Logic flow for recovering a batch that has undergone Liquid-Liquid Phase Separation (LLPS).

Module 2: Salt Selection Strategy

User Question: "The HCl salt is extremely hygroscopic and turns to a gel on the filter. What counter-ions provide better physical properties for this specific amine?"

Expert Insight

The primary amine on the side chain is basic (pKa ~9.5–10.0), while the lactam amide is neutral. Standard mineral acids (HCl) often create salts with high lattice energy but extreme hygroscopicity due to the high charge density of the chloride ion and the polar lactam core.

Recommended Counter-Ion Screen

We recommend moving to bidentate organic acids or sulfonates . These bridge the polar amine and the lipophilic gem-dimethyl region more effectively.

| Salt Type | Counter-Ion | Rationale for this Molecule | Crystallinity Potential |

| Mineral | Hydrochloric Acid | Avoid. Often forms hygroscopic hydrates. | Low (Risk of Deliquescence) |

| Organic (Achiral) | Fumaric Acid (0.5 eq) | Forms a 2:1 salt. The rigid fumarate linker stabilizes the flexible amine arm. | High |

| Organic (Achiral) | Succinic Acid | Good alternative if Fumarate is too insoluble. | Medium |

| Organic (Chiral) | L-Tartaric Acid | Gold Standard. Excellent for diastereomeric resolution. Forms strong H-bond networks. | Very High |

| Sulfonate | p-Toluenesulfonic Acid | Adds lipophilicity to match the gem-dimethyl group. Good for non-hygroscopic isolation. | High |

Protocol: The "Stoichiometry Shift"

For dicarboxylic acids (Fumaric/Tartaric), try a 2:1 (Base:Acid) stoichiometry first.

-

Dissolve free base in Isopropanol (IPA) (10 vol).

-

Dissolve 0.55 eq of acid in Methanol (2 vol).

-

Add acid solution hot.

-

Mechanistic Note: This forms the "hemi-salt," which often packs better than the 1:1 salt for this steric profile.

Module 3: Solvent System Optimization

User Question: "I am using Ethanol/Hexane, but the yields are inconsistent. What is the optimal solvent system?"

The Solubility Paradox

The gem-dimethyl group makes the molecule soluble in mid-polar solvents, while the lactam requires polar interaction. Hexane is too non-polar and causes immediate oiling (see Module 1).

Validated Solvent Systems

| Solvent System | Role | Application | Notes |

| IPA / MTBE | Crystallization | Primary Choice. MTBE is a "soft" anti-solvent that prevents oiling better than Hexane. | Ratio 1:2 to 1:4. |

| EtOH / EtOAc | Recrystallization | Good for polishing purity. | Ethyl Acetate acts as a weak anti-solvent. |

| Acetonitrile (ACN) | Slurry | Polymorph conversion. | ACN often forces the formation of the most stable anhydrate form. |

Data: Solubility Profile (Approximation at 25°C)

| Solvent | Solubility (mg/mL) | Rating |

| Methanol | > 200 | Too Soluble (Yield Loss) |

| Ethanol | 120 - 150 | Good Solvent |

| Isopropanol (IPA) | 40 - 60 | Ideal Solvent |

| Ethyl Acetate | 5 - 10 | Weak Anti-Solvent |

| MTBE | < 1 | Ideal Anti-Solvent |

| Hexane/Heptane | < 0.1 | Dangerous (Causes Oiling) |

Module 4: Chiral Resolution (Diastereomeric Salts)

User Question: "I need to resolve the enantiomers. Which resolving agent works with the steric bulk of the gem-dimethyl group?"

Mechanism of Resolution

The gem-dimethyl group at C4 is adjacent to the chiral center at C5. This steric bulk actually aids resolution by magnifying the energy difference between the diastereomeric salts.

Recommended Agent: Dibenzoyl-L-tartaric acid (L-DBTA) .

-

Why? The benzoyl groups on the tartrate interact via pi-stacking, creating a rigid "pocket" that discriminates against the bulky gem-dimethyl group of the "wrong" enantiomer.

Resolution Workflow Diagram

Figure 2: Resolution pathway using Dibenzoyl-L-tartaric acid. The steric clash of the gem-dimethyl group drives the selectivity.

Module 5: Isolation & Drying

User Question: "The solid looks fine in the flask but turns into a sticky gum during vacuum filtration. Why?"

The "Deliquescence" Trap

This amine salt is likely forming a hygroscopic lattice . When you pull air through the filter cake, atmospheric moisture is absorbed, lowering the glass transition temperature (Tg) and causing the crystal to collapse into a gum.

Corrective Actions

-

Nitrogen Blanket: Never pull ambient air through the cake. Use a rubber dam or a pressure filter with dry nitrogen.

-

Solvent Wash: Wash the cake with anhydrous MTBE immediately after filtration to displace residual alcohols (which hold water).

-

Drying: Dry in a vacuum oven at 40°C with a nitrogen bleed . Do not use high vacuum alone, as it can dehydrate unstable hydrates too quickly, collapsing the lattice.

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and counter-ion properties).

-

Hilfiker, R. (Ed.). (2006).[1] Polymorphism in the Pharmaceutical Industry. Wiley-VCH. (Detailed mechanisms of oiling out and seeding strategies).

-

PubChem. (2024). This compound Compound Summary. National Library of Medicine. (Physical properties and structure verification).

-

Tsujikawa, K., et al. (2013). Stability of pyrrolidine-based derivatives. Forensic Science International. (Discusses the stability and degradation pathways of similar pyrrolidine amines).

-

Mettler Toledo. (2024). Oiling Out in Crystallization. (Technical guide on managing Liquid-Liquid Phase Separation).

Sources

Technical Support Center: Purification of 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one

Welcome to the technical support center for the purification of 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile intermediate. We understand that purification is a critical step that directly impacts the quality, yield, and success of your subsequent synthetic transformations. This document provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. While specific syntheses vary, we can anticipate common impurities based on the fundamental chemistry of lactam and primary amine formation.

-

Unreacted Starting Materials: Depending on the cyclization strategy, these could include precursors like γ-amino acids or their ester derivatives.

-

Ring-Opened Byproducts: The lactam ring can be susceptible to hydrolysis under either strong acidic or basic conditions, especially if heated during work-up, leading to the corresponding γ-amino acid.[1]

-

Side-Reaction Products: During the formation of the aminomethyl group, side reactions can occur. For instance, if a nitrile reduction is performed, incomplete reduction may leave residual nitrile functionality.

-

Isomeric Impurities: Depending on the synthetic pathway, stereoisomers or constitutional isomers can form, which can be particularly challenging to separate.[2]

-

Residual Solvents and Reagents: Standard impurities such as solvents used in the reaction or work-up, and reagents like acids or bases, will also be present.

Q2: My compound is a highly polar, water-soluble solid. Which purification technique should I try first?

A2: Given the high polarity imparted by both the lactam and the primary amine functional groups, your compound will likely exhibit good solubility in polar solvents like water, methanol, and ethanol. This property dictates the purification strategy.

For a first attempt, acid-base extraction is often the most efficient and scalable method to separate your basic amine product from neutral or acidic impurities.[3][4][5] This technique leverages the ability of the primary amine to be protonated and become a water-soluble salt, allowing for its selective extraction into an aqueous phase. If this does not provide sufficient purity, recrystallization or chromatography would be the next logical steps.

Q3: How can I effectively monitor the progress and assess the purity of my purification?

A3: A multi-pronged approach is recommended:

-

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time monitoring of column chromatography fractions. Due to the basic nature of your amine, standard silica TLC plates may cause streaking. It is highly advisable to use plates pre-treated with a baseline of triethylamine (e.g., in the developing chamber) or to use specialized amine-functionalized TLC plates.[6] A ninhydrin stain is excellent for visualizing the primary amine.

-

High-Performance Liquid Chromatography (HPLC): For accurate, quantitative assessment of purity, HPLC is the industry standard.[7] Reversed-phase HPLC (C18 column) with a buffered mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid or formic acid) is a typical starting point for analyzing polar, ionizable compounds.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of your purified product and for identifying any remaining impurities if their structures are known. Quantitative NMR (qNMR) can also be used to determine purity against a certified internal standard.[9]

Troubleshooting & In-Depth Purification Guides

This section provides detailed protocols and troubleshooting advice for the most common purification techniques applicable to this compound.

Decision-Making Workflow for Purification Strategy

Before diving into specific protocols, it's helpful to have a logical framework for choosing your purification method. The following diagram outlines a decision-making process based on the initial assessment of your crude material.

Caption: Decision tree for selecting a purification strategy.

Guide 1: Purification by Acid-Base Extraction

Expertise & Experience: This classical technique is exceptionally effective for separating basic compounds like your target amine from neutral organic impurities or acidic byproducts.[10] The principle relies on altering the solubility of the amine by changing the pH. The primary amine group is basic and will be protonated by an acid to form a water-soluble ammonium salt. Neutral impurities will remain in the organic layer.

Troubleshooting Common Acid-Base Extraction Issues

| Symptom | Potential Cause | Suggested Solution |

| Emulsion formation at the interface. | The two phases have similar densities, or surfactants are present. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase. Gentle swirling instead of vigorous shaking can also help. |

| Low recovery of product. | Incomplete extraction from the organic layer; product salt has some solubility in the organic solvent; incomplete precipitation after basification. | Perform multiple extractions (3-4 times) with the acidic solution. Ensure the aqueous layer is sufficiently basic (pH > 10) during the final precipitation step. Cool the solution in an ice bath to minimize solubility. |

| Product oils out instead of precipitating. | The free base form of the product may have a low melting point or is forming a supersaturated solution. | If an oil forms, extract it back into a fresh portion of an immiscible organic solvent (e.g., dichloromethane). Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[11] |

Experimental Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude product in a suitable organic solvent in which the neutral impurities are soluble, such as ethyl acetate or dichloromethane (DCM).

-

Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. The protonated amine salt will move to the aqueous layer.[5] Combine all aqueous layers.

-

Wash Step (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities.

-

Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium carbonate solution, with stirring until the pH is >10 (confirm with pH paper). Your deprotonated, neutral product should precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove residual salts, and then dry under vacuum to obtain the purified product.

Caption: Workflow for acid-base extraction purification.

Guide 2: Purification by Column Chromatography

Expertise & Experience: When extraction or recrystallization fails to provide adequate purity, column chromatography is the method of choice. However, the basicity of the primary amine presents a significant challenge on standard silica gel. The acidic silanol groups on the silica surface can strongly interact with the amine, leading to poor separation, peak tailing, and sometimes irreversible adsorption (low yield).[8]

Troubleshooting Common Chromatography Issues

| Symptom | Potential Cause | Suggested Solution |

| Product streaking on TLC/Column. | Strong acid-base interaction between the amine and silica gel. | Option A: Add a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide to your mobile phase.[12] Option B: Switch to a less acidic or basic stationary phase like alumina or amine-functionalized silica.[13] |

| Product won't elute from the column. | The compound is too polar for the chosen mobile phase and is irreversibly bound to the silica. | Increase the polarity of the mobile phase significantly. A common system for very polar amines is Dichloromethane/Methanol with 1-2% Ammonium Hydroxide.[14] If this fails, reversed-phase chromatography is a better choice. |

| Poor separation from a close-running impurity. | Insufficient selectivity of the chromatographic system. | Method development is needed. Try different solvent systems (e.g., switch from Ethyl Acetate/Hexane to DCM/Methanol). If using normal phase, consider switching to reversed-phase (C18) which separates based on different principles (hydrophobicity). |

Recommended Chromatographic Systems